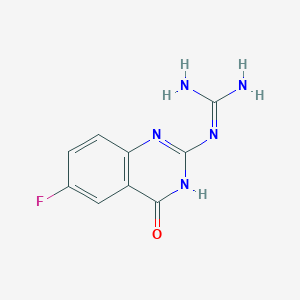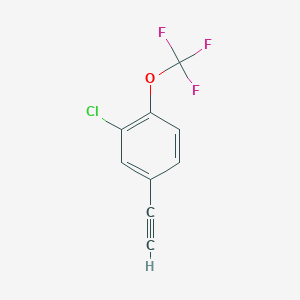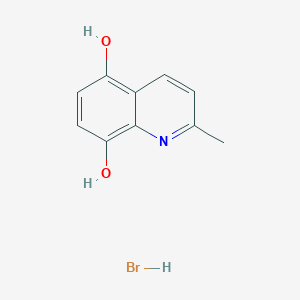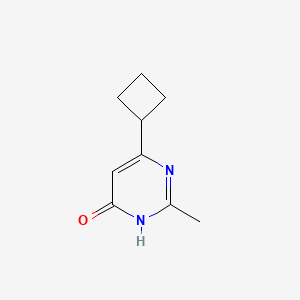
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Übersicht
Beschreibung
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol (also known as CP-2-CP) is a small molecule that is used in a variety of scientific research applications. CP-2-CP is a synthetic compound that has been studied extensively in recent years due to its unique chemical and biological properties. CP-2-CP has a wide range of applications in the field of scientific research, including the study of biochemical and physiological processes, drug discovery, and the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Related Compounds : The synthesis of related compounds such as 6-(4-chlorophenyl)perhydro-1,3-diazepine-2,4-diones has been studied, involving cyclisation of various 3-(4-chlorophenyl)-4-ureidobutyric acids (Guillon et al., 1998).
- Stability and Reactivity Studies : Research has been conducted on the correlation between structure, stability, reactivity, and biological activity of related pyrimidinium compounds (Moldoveanu & Mangalagiu, 2005).
Antimicrobial and Antitumor Activities
- Antimicrobial Evaluation : Some pyrimidine derivatives have shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
- Antitumor Activities : Evaluation of the antioxidant and antitumor activities of related nitrogen heterocycles has been conducted, offering potential applications in cancer research (El-Moneim et al., 2011).
Pharmacological Applications
- Antiviral and Antibacterial Activities : Novel pyrimidine derivatives have shown antiviral, antituberculostic, and antibacterial activities, suggesting potential pharmacological applications (Siddiqui et al., 2007).
Chemical Synthesis Techniques
- One-Pot Synthesis Methods : Studies on the efficient one-pot synthesis of α-aminophosphonates from related pyrimidines using phosphomolybdic acid have been reported (Reddy et al., 2014).
Molecular Structure and Docking Studies
- Molecular Structure Analysis : Investigations on the molecular structure, photophysical properties, and redox behavior of related cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines have been carried out (Neve et al., 1999).
- Molecular Docking and Antimicrobial Activity : Studies combining molecular docking and antimicrobial activity evaluation of novel heterocyclic compounds, which include related pyrimidine structures, have been performed (Sivakumar et al., 2021).
Biochemische Analyse
Biochemical Properties
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial enzymes, potentially affecting oxidative phosphorylation processes . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound’s interaction with proteins can also influence protein folding and stability, thereby affecting cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in mitochondrial function, leading to altered energy production and increased oxidative stress . Additionally, it can affect calcium homeostasis and the progression of cell division, potentially leading to chromosomal instability . These cellular effects highlight the compound’s potential impact on various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit mitochondrial enzymes involved in oxidative phosphorylation, thereby disrupting ATP synthesis . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including persistent changes in mitochondrial activity and gene expression . These temporal effects are essential for determining the compound’s suitability for various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced mitochondrial function and improved cellular metabolism . At higher doses, it can lead to toxic or adverse effects, including mitochondrial dysfunction, oxidative stress, and cellular damage . Understanding the dosage effects is critical for optimizing the compound’s use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and other metabolic processes . The compound’s impact on metabolic flux and metabolite levels can lead to changes in cellular energy production and overall metabolism. These interactions are vital for understanding the compound’s role in cellular physiology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in mitochondria, for example, can significantly impact mitochondrial function and cellular energy production
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTQMLUFTGSPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)




![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)
![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)
![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)





